molecular formula C18H23N3O4S B11006382 methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-leucinate

methyl N-({[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}acetyl)-L-leucinate

Cat. No.: B11006382
M. Wt: 377.5 g/mol
InChI Key: IFICSVXXKOPEMD-AWEZNQCLSA-N
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Description

METHYL (2S)-4-METHYL-2-[(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ACETYL)AMINO]PENTANOATE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-4-METHYL-2-[(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ACETYL)AMINO]PENTANOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinazolinone Core: This is achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Thioether Formation: The quinazolinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetylation: The sulfanyl intermediate undergoes acetylation using acetic anhydride or acetyl chloride.

    Peptide Coupling: The final step involves coupling the acetylated intermediate with a suitable amino acid ester, such as methyl 4-methyl-2-aminopentanoate, using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-4-METHYL-2-[(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ACETYL)AMINO]PENTANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid using basic or acidic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

METHYL (2S)-4-METHYL-2-[(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ACETYL)AMINO]PENTANOATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Biochemistry: The compound is used in enzyme inhibition studies due to its ability to interact with specific protein targets.

    Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of METHYL (2S)-4-METHYL-2-[(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ACETYL)AMINO]PENTANOATE involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2S)-4-METHYL-2-[(2-{[(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)METHYL]SULFANYL}ACETYL)AMINO]PENTANOATE is unique due to its specific structural features, such as the presence of a methyl group at the 4-position of the pentanoate moiety and the sulfanyl linkage to the quinazolinone core. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[[2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetyl]amino]pentanoate

InChI

InChI=1S/C18H23N3O4S/c1-11(2)8-14(18(24)25-3)20-16(22)10-26-9-15-19-13-7-5-4-6-12(13)17(23)21-15/h4-7,11,14H,8-10H2,1-3H3,(H,20,22)(H,19,21,23)/t14-/m0/s1

InChI Key

IFICSVXXKOPEMD-AWEZNQCLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSCC1=NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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